(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide is a chemical compound characterized by its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentylmethylidene group attached to a sulfinamide moiety, making it an interesting subject for research in organic chemistry and related disciplines. The compound's molecular formula is , and it has a molecular weight of approximately 201.33 g/mol.
This compound is classified under sulfinamides, which are a subset of sulfonamide compounds. Sulfinamides are known for their diverse biological activities and are often explored for their pharmaceutical potential. The specific structure of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide suggests possible interactions with biological targets, making it a candidate for drug development.
The synthesis of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction between cyclopentylmethylene and 2-methylpropane-2-sulfinamide. This reaction is often facilitated by the presence of suitable catalysts and solvents, which help optimize yield and purity.
Common reaction conditions include moderate temperatures and controlled pH levels. In industrial settings, large-scale reactors may be employed alongside continuous flow processes to enhance efficiency. Advanced purification techniques such as chromatography and crystallization are utilized to ensure the final product meets required standards for various applications.
The molecular structure of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide can be represented using several notations:
Property | Value |
---|---|
Molecular Formula | C10H19NOS |
Molecular Weight | 201.33 g/mol |
InChI Key | UCOGKZLKACTCDX-DHZHZOJOSA-N |
Isomeric SMILES | CC(C)(C)S(=O)/N=C/C1CCCC1 |
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Substitution reactions typically require a strong nucleophile and an appropriate solvent.
The major products formed from these reactions vary based on specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
The mechanism of action of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's ability to modulate the activity of these targets leads to various biological effects. The precise pathways involved depend on the specific application and context in which the compound is utilized.
The physical properties of (S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide include its state at room temperature, solubility in various solvents, and melting point, which are essential for practical applications.
Chemical properties encompass stability under different conditions, reactivity with other substances, and potential degradation pathways. These properties are critical for understanding how the compound behaves in various environments.
(S)-N-[(E)-cyclopentylmethylidene]-2-methylpropane-2-sulfinamide has diverse applications across several fields:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: